2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone
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Overview
Description
2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is a compound that features a piperazine ring, which is a common scaffold in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the piperazine ring.
Attachment of the cyclopropylsulfonyl group: This is usually done through a sulfonylation reaction, where the cyclopropylsulfonyl group is attached to the nitrogen atom of the piperazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups to the chlorophenyl ring.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological targets.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the chlorophenyl and cyclopropylsulfonyl groups can modulate these interactions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group instead of the cyclopropylsulfonyl group.
2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone: Similar structure but with a methylsulfonyl group instead of the cyclopropylsulfonyl group.
Uniqueness
The presence of the cyclopropylsulfonyl group in 2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone makes it unique compared to other similar compounds. This group can influence the compound’s chemical reactivity and interactions with biological targets, potentially leading to different applications and effects.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(4-cyclopropylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-14-4-2-1-3-12(14)11-15(19)17-7-9-18(10-8-17)22(20,21)13-5-6-13/h1-4,13H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIULXCAEXFGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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